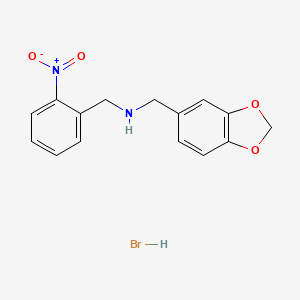
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide
Übersicht
Beschreibung
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide is a useful research compound. Its molecular formula is C15H15BrN2O4 and its molecular weight is 367.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide is a synthetic organic compound with the molecular formula C15H14N2O4 and a CAS number of 1989824-37-4. This compound is characterized by its unique structural features, including a benzodioxole moiety and a nitro-substituted benzylamine group. Its potential applications in medicinal chemistry and organic synthesis have garnered interest in various fields of chemical research.
The compound's structure can be represented as follows:
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N-(2-nitrobenzyl)amine hydrobromide
- Molecular Weight : 332.19 g/mol
- Physical Form : Solid
- Purity : ≥95%
Biological Activity Overview
Research indicates that benzodioxole derivatives, including this compound, exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One significant area of investigation is the compound's inhibitory effects on enzymes such as α-amylase. This enzyme plays a crucial role in carbohydrate metabolism by catalyzing the breakdown of starch into simpler sugars. Inhibition of α-amylase can be beneficial for managing blood sugar levels, making these compounds potential candidates for diabetes treatment.
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine | TBD | α-Amylase |
| Acarbose | 2.593 | α-Amylase |
| Myricetin | 30 | α-Amylase |
The data suggests that the compound may have an IC50 value comparable to known α-amylase inhibitors, although specific values for this compound are yet to be determined through empirical studies.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with benzodioxole derivatives:
- Antidiabetic Potential : A study synthesized several benzodioxol carboxamide derivatives and assessed their antidiabetic potential through in vitro assays against α-amylase. Notably, compounds demonstrated IC50 values of 0.85 µM and 0.68 µM, indicating strong inhibitory effects while showing minimal cytotoxicity towards normal cell lines .
- Cytotoxicity Assessment : The same study evaluated the cytotoxic effects of these compounds on various cancer cell lines using MTS assays. The results indicated significant activity against cancer cells while maintaining safety profiles in non-cancerous cells .
- In Vivo Studies : In vivo testing on diabetic mice revealed that specific derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This underscores the therapeutic potential of benzodioxole derivatives in managing diabetes.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets related to carbohydrate metabolism and potentially cancer pathways. The presence of both the benzodioxole and nitrobenzyl moieties suggests multiple avenues for biological interaction.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRQACWSLJLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















